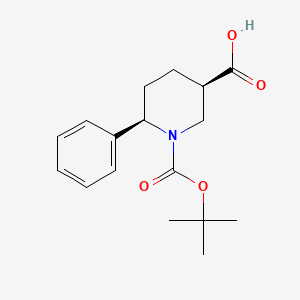

cis-1-Tert-butoxycarbonyl-6-phenyl-piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC18621477

Molecular Formula: C17H23NO4

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23NO4 |

|---|---|

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | (3R,6R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(15(19)20)9-10-14(18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14-/m1/s1 |

| Standard InChI Key | CALATTICCPJTQS-ZIAGYGMSSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CCC1C2=CC=CC=C2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₇H₂₃NO₄, with a molecular weight of 305.37 g/mol . Its IUPAC name, (3R,6R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-3-carboxylic acid, reflects its stereochemical configuration and functional group arrangement . The cis orientation of the Boc-protected amine and carboxylic acid groups on the piperidine ring is critical for its reactivity and application in asymmetric synthesis.

Table 1: Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1268249-89-3 | |

| Molecular Formula | C₁₇H₂₃NO₄ | |

| Molecular Weight | 305.37 g/mol | |

| SMILES Notation | OC(=O)[C@@H]1CCC@@Hc1ccccc1 | |

| Boiling Point | Not reported | — |

| Melting Point | Not reported | — |

Stereochemical Considerations

The compound’s cis configuration is enforced by the rigid piperidine ring, with the Boc group and phenyl substituent occupying adjacent equatorial positions. This spatial arrangement minimizes steric hindrance and enhances stability, as evidenced by X-ray crystallographic data for analogous piperidine derivatives . The R configuration at both the C3 and C6 positions further contributes to its chiral utility in enantioselective synthesis .

Synthetic Methodologies

Enamine-Based Synthesis

A regioselective route to this compound involves the enamine method, which leverages β-enamino diketones as intermediates . The synthesis begins with N-Boc-protected piperidine carboxylic acids (e.g., piperidine-3-carboxylic acid), which are condensed with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of EDC·HCl (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine) . Subsequent methanolysis yields β-keto esters, which are treated with N,N-dimethylformamide dimethyl acetal (DMF·DMA) to form β-enamino diketones .

Table 2: Key Reaction Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Meldrum’s Acid Condensation | EDC·HCl, DMAP, Dichloromethane | β-Keto Ester Formation |

| Methanolysis | Methanol, Room Temperature | Cleavage of Meldrum’s Adduct |

| Enamine Formation | DMF·DMA, Reflux | β-Enamino Diketone Synthesis |

Industrial-Scale Production

While laboratory-scale syntheses prioritize regioselectivity, industrial methods optimize for yield and purity. Continuous flow reactors and automated purification systems are employed to minimize side reactions, particularly the formation of regioisomeric byproducts . The Boc group’s stability under acidic conditions permits its retention during downstream functionalization, reducing the need for repetitive protection-deprotection cycles .

Applications in Pharmaceutical Research

Chiral Building Blocks

The compound’s stereochemical purity makes it invaluable for constructing chiral heterocycles, such as pyrazole derivatives . For example, reaction with N-mono-substituted hydrazines yields 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are precursors to non-natural amino acids . These intermediates are pivotal in drug discovery, particularly for modulating target selectivity in kinase inhibitors .

Comparative Analysis with Analogous Compounds

Steric and Electronic Effects

Compared to cis-1-Boc-4-hydroxypiperidine-3-carboxylic acid, the phenyl group at C6 introduces steric bulk that alters reactivity. For example, electrophilic substitution at the piperidine nitrogen is hindered, favoring instead N-alkylation or acylation at distal positions . Conversely, the carboxylic acid at C3 facilitates salt formation, enhancing aqueous solubility for in vivo assays .

Table 3: Structural Comparison of Piperidine Derivatives

| Compound | Key Substituents | Bioactivity |

|---|---|---|

| cis-1-Boc-6-phenyl-piperidine-3-COOH | C6-phenyl, C3-COOH | Chiral intermediate |

| cis-1-Boc-4-hydroxy-piperidine-3-COOH | C4-OH, C3-COOH | Antimicrobial potential |

| trans-1-Boc-3-phenyl-piperidine-4-COOH | C3-phenyl (trans) | Not reported |

Future Directions and Challenges

Expanding Synthetic Utility

Future research should explore catalytic asymmetric synthesis to access enantiomerically pure batches without chromatography. Techniques such as organocatalysis or enzyme-mediated resolution could streamline production . Additionally, modifying the phenyl ring with electron-withdrawing groups (e.g., nitro, fluoro) may tune electronic properties for specific drug targets.

Biological Profiling

Comprehensive in vitro and in vivo studies are needed to elucidate the compound’s pharmacological potential. Priority areas include:

-

Antimicrobial assays against multidrug-resistant pathogens.

-

Cytotoxicity screening in cancer cell lines (e.g., HeLa, MCF-7).

-

Neuroprotection studies in models of Alzheimer’s and Parkinson’s diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume